6-Chlorothieno[2,3-b]pyridine
Overview
Description
6-Chlorothieno[2,3-b]pyridine is a chemical compound with the molecular formula C7H4ClNS . It has an average mass of 169.631 Da and a monoisotopic mass of 168.975296 Da .
Synthesis Analysis
The synthesis of derivatives of 6-Chlorothieno[2,3-b]pyridine involves several prominent reactions . These include the reduction of the ethyl ester group using NaBH4, oxidation of 1º alcohol using MnO2, cyclization of aldehyde with ethylmercapto acetate leading to the thieno[3,2-c]pyridine ring, hydrazinolysis of the ethyl group, and condensation of selected aldehydes with 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide .Molecular Structure Analysis
The molecular structure of 6-Chlorothieno[2,3-b]pyridine is characterized by the presence of a thieno[2,3-b]pyridine core with a chlorine atom at the 6-position .Physical And Chemical Properties Analysis
6-Chlorothieno[2,3-b]pyridine is a solid or semi-solid or liquid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Thieno[2,3-b]pyridine Derivatives Thieno[2,3-b]pyridine derivatives, which include 6-Chlorothieno[2,3-b]pyridine, are an important class of heterocyclic compounds due to their pharmacological and biological utility .
- Summary of the Application : These compounds have been found to have a wide range of biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . Thieno[2,3-b]pyridines were also reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
- Methods of Application or Experimental Procedures : The synthesis of these compounds often involves reactions using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .
Synthesis of Quinolines and Related Fused Pyridines
- Summary of the Application : 6-Chlorothieno[2,3-b]pyridine-5-carbaldehydes can be synthesized using phosphoryl chloride as a solvent with three mol of dimethylformamide .
- Methods of Application or Experimental Procedures : The reaction involves the use of phosphoryl chloride as a solvent with three mol of dimethylformamide .
- Results or Outcomes : The reaction yields good amounts of 6-chlorothieno[2,3-b]pyridine-5-carbaldehydes .
Synthesis of Thieno[2,3-b]pyridine Derivatives
- Summary of the Application : Recent approaches to the synthesis of thieno[2,3-b]pyridine derivatives have been reviewed .
- Methods of Application or Experimental Procedures : The synthesis of these compounds often involves reactions using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .
- Results or Outcomes : The specific results or outcomes can vary greatly depending on the specific derivative and application .
Synthesis of 6-Chlorothieno[2,3-b]pyridine-5-carbaldehydes
- Summary of the Application : 6-Chlorothieno[2,3-b]pyridine-5-carbaldehydes can be synthesized using phosphoryl chloride as a solvent with three mol of dimethylformamide .
- Methods of Application or Experimental Procedures : The reaction involves the use of phosphoryl chloride as a solvent with three mol of dimethylformamide .
- Results or Outcomes : The reaction yields good amounts of 6-chlorothieno[2,3-b]pyridine-5-carbaldehydes .
Synthesis of Thieno[2,3-b]pyridine Derivatives
- Summary of the Application : Recent approaches to the synthesis of thieno[2,3-b]pyridine derivatives have been reviewed .
- Methods of Application or Experimental Procedures : The synthesis of these compounds often involves reactions using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .
- Results or Outcomes : The specific results or outcomes can vary greatly depending on the specific derivative and application .
Safety And Hazards
6-Chlorothieno[2,3-b]pyridine is classified as a hazardous substance. It’s harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-chlorothieno[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-2-1-5-3-4-10-7(5)9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLJMPADHWBVBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469791 | |
Record name | 6-Chlorothieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorothieno[2,3-b]pyridine | |
CAS RN |
62226-18-0 | |
Record name | 6-Chlorothieno[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62226-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chlorothieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chlorothieno[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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